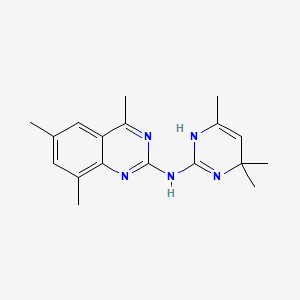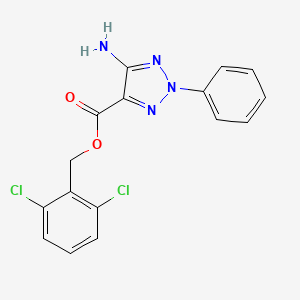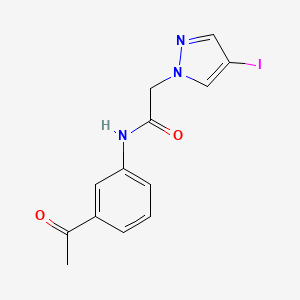
methyl 4-methyl-2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methyl-2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate is an organic compound that features a trifluoromethyl group, a pyran ring, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate typically involves the reaction of a suitable pyran precursor with trifluoromethylating agents. One common method is the use of trifluoromethyl iodide (CF3I) in the presence of a base, such as potassium carbonate (K2CO3), under reflux conditions. The reaction proceeds through nucleophilic substitution, where the trifluoromethyl group is introduced into the pyran ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction. Additionally, optimizing reaction parameters like temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyran ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, trifluoromethylating agents like CF3I.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, trifluoromethylated compounds.
Scientific Research Applications
Methyl 4-methyl-2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new molecules with potential biological activity.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of methyl 4-methyl-2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methyl-2-(trifluoromethyl)benzoate: Similar structure but with a benzoate ring instead of a pyran ring.
4-Methyl-2-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of an ester group.
Trifluoromethylated pyrans: Compounds with similar pyran rings but different substituents.
Uniqueness
Methyl 4-methyl-2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate is unique due to the combination of its trifluoromethyl group and pyran ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H11F3O3 |
|---|---|
Molecular Weight |
224.18 g/mol |
IUPAC Name |
methyl 4-methyl-6-(trifluoromethyl)-2,5-dihydropyran-6-carboxylate |
InChI |
InChI=1S/C9H11F3O3/c1-6-3-4-15-8(5-6,7(13)14-2)9(10,11)12/h3H,4-5H2,1-2H3 |
InChI Key |
QGAOROYWZNPGAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCOC(C1)(C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Amino-7-(2-bromophenyl)-4-(4-fluorophenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide](/img/structure/B11071602.png)
![2-(4-benzylpiperazin-1-yl)-N-{2-[(5-nitropyridin-2-yl)amino]ethyl}acetamide](/img/structure/B11071604.png)
![(3Z)-1-(morpholin-4-ylmethyl)-3-{[4-(trifluoromethoxy)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B11071614.png)


![N,N'-bis[3-(4-ethylphenoxy)propyl]-4,6-dimethoxybenzene-1,3-disulfonamide](/img/structure/B11071626.png)

![2-methyl-5-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]pent-3-yn-2-ol](/img/structure/B11071632.png)
![Ethyl 5-({[(3,4-dimethylphenyl)sulfonyl]amino}methyl)furan-2-carboxylate](/img/structure/B11071640.png)
![1H-Pyrrole-3-carboxylic acid, 2-methyl-5-oxo-4-[(thiophene-2-carbonyl)amino]-4-trifluoromethyl-4,5-dihydro-, methyl ester](/img/structure/B11071661.png)
![3-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-1-(4-iodophenyl)pyrrolidine-2,5-dione](/img/structure/B11071671.png)
![N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B11071677.png)

